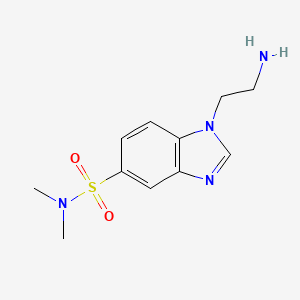
N-ethyl-2,3,5-trifluoroaniline
Vue d'ensemble
Description
Molecular Structure Analysis
“N-ethyl-2,3,5-trifluoroaniline” has the chemical formula C9H9F3N. Unfortunately, the specific molecular structure analysis is not available in the search results.Applications De Recherche Scientifique
1. Aerobic Treatment of 2,3,4-Trifluoroaniline
- Application Summary : This research focused on the effects of three seeding sources on treatment performances of 2,3,4-Trifluoroaniline (2,3,4-TFA) during start-up and shock, as well as the acclimated strategy .
- Methods of Application : After 246–323 days of acclimation in a stepwise feeding according to the inhibition degree, three sequencing batch reactors (SBRs) successfully achieved efficient removal, i.e., 300.00 mg/L of 2,3,4-TFA, with over 95.00% of degradation efficiency and 60.00–80.00% of defluorination rates .
- Results : The sludge obtained from the fluorizated hydrocarbon wastewater treatment plant (FHS) without prior exposure to fluoroaniline was determined to be optimal, based on the observed shortest start-up time of 246 days, the highest defluorination rate of 70.00–80.00%, the fastest recovery time of 7 days after shock, and the highest microbial diversity with nine dominant bacterial groups .
2. Synthesis and Application of Trifluoromethylpyridines
- Application Summary : This research provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .
- Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results : Currently, the major use of TFMP derivatives is in the protection of crops from pests. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
3. Thermophysical Property Data of 2,3,4-Trifluoroaniline
- Application Summary : This research provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .
- Methods of Application : These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The results of this research can be used to predict the behavior of 2,3,4-Trifluoroaniline under various conditions, which can be useful in a variety of scientific and industrial applications .
4. Contamination Treatment with 2,3,4-Trifluoroaniline
- Application Summary : This research focused on the treatment of contamination with fluoroaromatics, particularly polyfluorinated aniline, which is becoming a serious environmental problem worldwide .
- Methods of Application : After 246–323 days of acclimation in a stepwise feeding according to the inhibition degree, three sequencing batch reactors (SBRs) successfully achieved efficient removal, i.e., 300.00 mg/L of 2,3,4-TFA, with over 95.00% of degradation efficiency and 60.00–80.00% of defluorination rates .
- Results : The sludge obtained from the fluorizated hydrocarbon wastewater treatment plant (FHS) without prior exposure to fluoroaniline was determined to be optimal, based on the observed shortest start-up time of 246 days, the highest defluorination rate of 70.00–80.00%, the fastest recovery time of 7 days after shock, and the highest microbial diversity with nine dominant bacterial groups .
Safety And Hazards
The safety data sheet for a related compound, 2,3,4-trifluoroaniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the central nervous system (CNS) .
Propriétés
IUPAC Name |
N-ethyl-2,3,5-trifluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIGMTYJDCZRJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=CC(=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2,3,5-trifluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine](/img/structure/B1392615.png)



![N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1392620.png)
![1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride](/img/structure/B1392622.png)
![Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392623.png)
![1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid](/img/structure/B1392625.png)

![ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate](/img/structure/B1392628.png)

